2,4-Dimethylthiophene-3-sulfonyl chloride
Overview
Description
2,4-Dimethylthiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.71 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 4 positions, and a sulfonyl chloride group at the 3 position . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthiophene-3-sulfonyl chloride typically involves the sulfonation of 2,4-dimethylthiophene followed by chlorination. One common method includes the reaction of 2,4-dimethylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3 position . The reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are frequently employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Halogenated Derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
2,4-Dimethylthiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylthiophene-3-sulfonyl chloride
- 2,4-Dimethylthiophene-5-sulfonyl chloride
- 2,4-Dimethylthiophene-3-sulfonic acid
Uniqueness
2,4-Dimethylthiophene-3-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 3 position, which imparts distinct reactivity and selectivity in chemical reactions . This positional specificity can influence the outcome of reactions and the properties of the resulting products, making it a valuable compound in synthetic chemistry and
Properties
IUPAC Name |
2,4-dimethylthiophene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDRPAKLFWDQRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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